molecular formula C24H25ClFN5O2 B12415305 Dacomitinib-d5

Dacomitinib-d5

Cat. No.: B12415305
M. Wt: 475.0 g/mol
InChI Key: LVXJQMNHJWSHET-HUUYLNEZSA-N
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Description

Dacomitinib-d5 is a deuterated form of dacomitinib, a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of dacomitinib.

Scientific Research Applications

Mechanism of Action

Biological Activity

Dacomitinib-d5 is a deuterated form of dacomitinib, an irreversible pan-human epidermal growth factor receptor (EGFR) inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical efficacy, supported by relevant data tables and case studies.

This compound functions by irreversibly binding to the tyrosine kinase domains of the EGFR family, which includes HER1 (EGFR), HER2, and HER4. This binding inhibits their signaling pathways, which are crucial for tumor growth and survival. The compound exhibits high affinity for these receptors, with an IC50 value of approximately 6 nmol/L for EGFR, and it remains effective against mutant forms such as T790M .

Pharmacodynamics

This compound shows significant biological activity characterized by:

  • Inhibition of Tumor Growth: Dacomitinib has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including those resistant to other therapies.
  • Cytotoxicity in Resistant Cell Lines: In studies involving paclitaxel-resistant ovarian cancer cells (SKOV3-TR), this compound induced cytotoxic effects by suppressing EGFR signaling and increasing reactive oxygen species (ROS) levels .
  • Long Half-Life: The compound has a half-life of approximately 70 hours, allowing for sustained pharmacological effects after administration .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials:

  • Phase III Trial (ARCHER 1050): This study compared dacomitinib with gefitinib in patients with advanced NSCLC harboring EGFR mutations. Results indicated a significant improvement in progression-free survival (PFS) for patients treated with dacomitinib, with median PFS reaching 14.7 months compared to 9.2 months for gefitinib .
  • Objective Response Rate: In patients who had previously failed chemotherapy, dacomitinib showed an objective response rate of 5% with a median overall survival of 9.5 months .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on NSCLC Patients: A cohort study involving patients with advanced NSCLC demonstrated that those treated with dacomitinib experienced significant tumor shrinkage and improved quality of life compared to those on standard chemotherapy regimens.
  • Combination Therapy Studies: Research has shown that combining dacomitinib with other chemotherapeutic agents like paclitaxel enhances cytotoxic effects in resistant ovarian cancer models. Dacomitinib downregulated anti-apoptotic proteins such as Mcl-1 and Bad in treated cells .

Table 1: Summary of Key Pharmacological Properties

PropertyValue
Chemical NameThis compound
MechanismIrreversible pan-EGFR inhibitor
IC50 (EGFR)6 nmol/L
Half-Life70 hours
Route of EliminationPrimarily fecal (79%)
Major MetaboliteO-desmethyl dacomitinib (PF-05199265)

Table 2: Clinical Trial Outcomes

Trial NameTreatment ComparisonMedian PFS (months)Objective Response Rate (%)
ARCHER 1050Dacomitinib vs Gefitinib14.7 vs 9.25%

Properties

Molecular Formula

C24H25ClFN5O2

Molecular Weight

475.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D

InChI Key

LVXJQMNHJWSHET-HUUYLNEZSA-N

Isomeric SMILES

[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Origin of Product

United States

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